

The Pharmacological Profile of 4-Hydroxyamphetamine: A Technical Guide

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Compound of Interest		
Compound Name:	Hydroxyamfetamine	
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Abstract

4-Hydroxyamphetamine (4-HA), a primary active metabolite of amphetamine and methamphetamine, is a sympathomimetic amine with a distinct pharmacological profile.[1][2] While its clinical application is primarily as a mydriatic agent for ophthalmic diagnostics, its interactions with monoaminergic systems, particularly as a trace amine-associated receptor 1 (TAAR1) agonist, warrant a deeper understanding for its potential therapeutic and toxicological implications.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of 4-hydroxyamphetamine, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.

Introduction

4-Hydroxyamphetamine, also known as para-hydroxyamphetamine (POHA) or oxamphetamine, is a phenethylamine derivative characterized by a hydroxyl group at the para position of the phenyl ring.[1] It is endogenously formed from the metabolism of amphetamine by the cytochrome P450 enzyme CYP2D6.[3] Its primary clinical use is in ophthalmology as a diagnostic aid for Horner's syndrome.[2][3] This guide delves into the core pharmacological aspects of 4-hydroxyamphetamine, providing a technical resource for researchers in pharmacology and drug development.



Pharmacodynamics

The pharmacodynamic effects of 4-hydroxyamphetamine are primarily driven by its interaction with the monoaminergic system, acting as an indirect sympathomimetic.[2][3]

Mechanism of Action

4-Hydroxyamphetamine's principal mechanism of action is the release of norepinephrine from sympathetic nerve terminals.[2][3] This action is responsible for its mydriatic effect when applied topically to the eye.[2] Furthermore, emerging evidence highlights its role as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][4]

Receptor and Transporter Interactions

Quantitative data on the interaction of 4-hydroxyamphetamine with key receptors and transporters are summarized below.

Target	Species	Assay Type	Value	Reference
TAAR1	Rat	cAMP Accumulation	EC50: ~0.2 μM	[5]
TAAR1	Rat	cAMP Accumulation	EC50: 0.89 μM (S-(+)-isomer)	[1]
TAAR1	Mouse	cAMP Accumulation	EC50: 0.92 μM (S-(+)-isomer)	[1]
TAAR1	Human-Rat Chimera	cAMP Accumulation	EC ₅₀ : 4.44 μM (S-(+)-isomer)	[1]

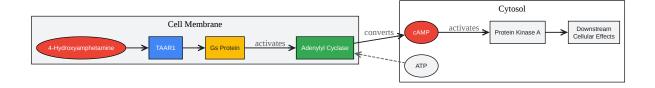
No direct Ki values for 4-hydroxyamphetamine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters were found in the reviewed literature. However, data for the parent compound, amphetamine, suggests a higher potency for NET and DAT over SERT.[6][7]

Signaling Pathways

Activation of TAAR1 by 4-hydroxyamphetamine initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in



intracellular cyclic adenosine monophosphate (cAMP).[1][8]



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TAAR1 Signaling Pathway

Pharmacokinetics Absorption, Distribution, Metabolism, and Excretion (ADME)

4-Hydroxyamphetamine is a major metabolite of amphetamine, formed primarily in the liver by CYP2D6.[3] It is further metabolized by dopamine β -hydroxylase to 4-hydroxynorephedrine.[3] When administered orally, a significant portion is excreted in the urine.[9]

Parameter	Value	Species	Route	Reference
Metabolite of	Amphetamine, Methamphetamin e	Human	Oral	[3][9]
Metabolizing Enzyme	CYP2D6	Human	-	[3]
Subsequent Metabolism	Dopamine β- hydroxylase	Human	-	[3]
Excretion	Urine	Human, Rat	Oral	[9][10]



Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for orally administered 4-hydroxyamphetamine in humans are not well-documented in the available literature. Data from its parent compound, amphetamine, can provide some context.[11][12]

Metabolic Pathway

The metabolic conversion of amphetamine to 4-hydroxynorephedrine proceeds through the intermediate, 4-hydroxyamphetamine.



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Metabolism of Amphetamine

Toxicology

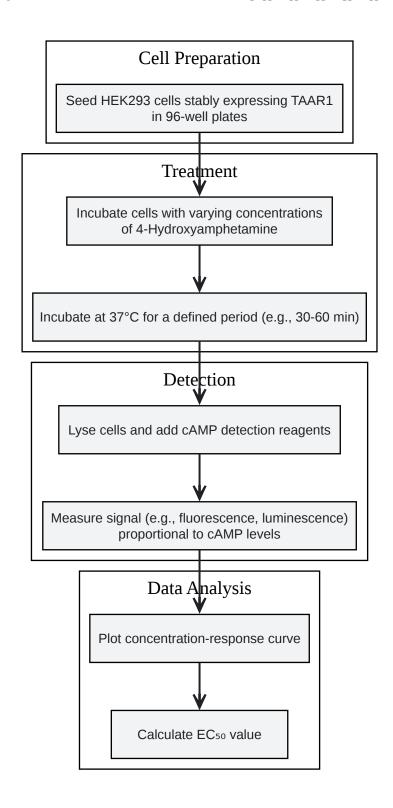
Studies have shown that 4-hydroxyamphetamine is less toxic than its parent compound, amphetamine, and its subsequent metabolite, 4-hydroxynorephedrine, in human dopaminergic neuroblastoma cells (SH-SY5Y).

Compound	Cell Line	Assay	Value	Reference
4- Hydroxyampheta mine	SH-SY5Y	МТТ	TC ₅₀ > 10 mM (24h)	[13]
Amphetamine	SH-SY5Y	МТТ	TC ₅₀ ≈ 3.5 mM (24h)	[13]
4- Hydroxynorephe drine	SH-SY5Y	MTT	TC₅o ≈ 8 mM (24h)	[13]

Experimental Protocols TAAR1 Activation Assay (cAMP Accumulation)



This protocol describes a method to determine the agonist activity of 4-hydroxyamphetamine at TAAR1 by measuring intracellular cAMP accumulation.[1][13][14][15][16][17]



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TAAR1 cAMP Assay Workflow

Detailed Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target TAAR1 (human, rat, or mouse) are cultured in appropriate media (e.g., DMEM with 10% FBS).
- Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
- Compound Preparation: A serial dilution of 4-hydroxyamphetamine is prepared in a suitable assay buffer.
- Assay:
 - The culture medium is removed, and cells are washed with a pre-warmed assay buffer.
 - The different concentrations of 4-hydroxyamphetamine are added to the wells.
 - The plate is incubated at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.

cAMP Detection:

- The incubation is stopped, and the cells are lysed.
- A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) is used to measure the amount of cAMP produced. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

Data Analysis:

- The signal from each well is measured using a plate reader.
- A concentration-response curve is generated by plotting the signal against the logarithm of the 4-hydroxyamphetamine concentration.
- The EC₅₀ value is determined from the curve using non-linear regression analysis.



Neurotransmitter Release Assay (Norepinephrine)

This protocol outlines a general method for measuring 4-hydroxyamphetamine-induced norepinephrine release from neuronal cells or synaptosomes.[18][19][20][21]

Detailed Methodology:

- Preparation of Neuronal Tissue/Cells:
 - Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., hippocampus, cortex) of rodents through differential centrifugation.
 - Cell Culture: Use a suitable neuronal cell line (e.g., PC12, SH-SY5Y) differentiated to a noradrenergic phenotype.
- Loading with Radiolabeled Norepinephrine:
 - Incubate the synaptosomes or cells with [³H]-norepinephrine in a physiological buffer to allow for uptake into the vesicles.
- Superfusion/Perfusion:
 - Transfer the loaded synaptosomes or cells to a superfusion chamber.
 - Continuously perfuse with a physiological buffer at a constant flow rate to establish a stable baseline of [3H]-norepinephrine release.
- Stimulation:
 - Switch to a perfusion buffer containing a specific concentration of 4-hydroxyamphetamine.
 - Collect the perfusate in fractions at regular intervals.
- Measurement of Radioactivity:
 - Determine the amount of [3H]-norepinephrine in each collected fraction using liquid scintillation counting.
- Data Analysis:



- Calculate the percentage of total [3H]-norepinephrine released per fraction.
- Plot the release over time to observe the effect of 4-hydroxyamphetamine.
- Compare the release induced by 4-hydroxyamphetamine to that of a vehicle control and a known releasing agent (e.g., amphetamine).

Conclusion

4-Hydroxyamphetamine is a pharmacologically active metabolite of amphetamine with a primary role as an indirect-acting sympathomimetic, potently activating TAAR1 and inducing norepinephrine release. While its clinical use is limited, its contribution to the overall pharmacological and toxicological profile of amphetamine is significant. Further research is required to fully elucidate its pharmacokinetic profile and its specific interactions with monoamine transporters to better understand its role in both therapeutic and abuse contexts.

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